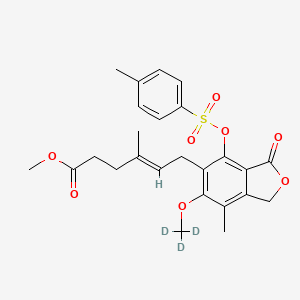

Propafenone-d5 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

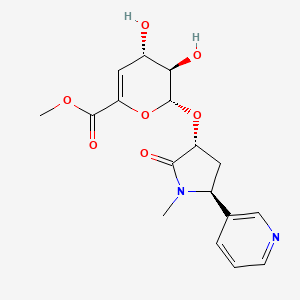

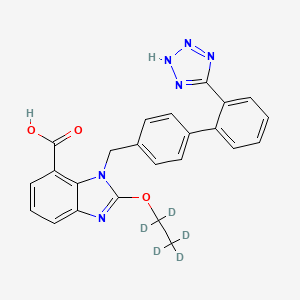

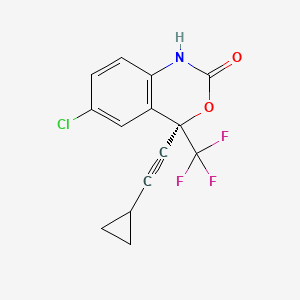

Propafenone-d5 Hydrochloride is a class I antiarrhythmic agent . It is used as an internal standard for the quantification of propafenone . It is also used in the treatment of illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .

Molecular Structure Analysis

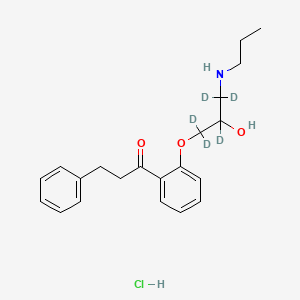

The molecular formula of Propafenone-d5 Hydrochloride is C21H23D5ClNO3 . The molecular weight is 382.94 .科学的研究の応用

1. Clinical Research as a Reference Material Propafenone-d5 Hydrochloride is used as a certified reference material in clinical research, particularly for the quantification of propafenone by GC- or LC-MS . This application is crucial for ensuring accurate and reliable measurement of propafenone levels in various samples.

Detection in Biological Samples

The compound has been utilized in the development of simple and low-cost strategies for the detection of propafenone in commercial tablets and complex biological samples, showing great potential for application in clinical research .

Pediatric Applications

Propafenone use, including its derivatives like Propafenone-d5 Hydrochloride, has been extended to children with limited data demonstrating consistent efficacy in the control of junctional ectopic tachycardia .

Anti-arrhythmic Medication Research

Propafenone-d5 Hydrochloride serves as a research tool in studying the pharmacodynamics of propafenone as an anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .

作用機序

Target of Action

Propafenone-d5 Hydrochloride, also known as Propafenone, is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in the excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, Propafenone has weak beta-blocking activity, which can cause bradycardia and bronchospasm .

Biochemical Pathways

The action of Propafenone on sodium and potassium channels affects the action potential of the cardiac cells. By inhibiting these channels, it slows the rate of increase of the action potential, leading to a decrease in the excitability of the cells . This results in a slower heart rate and a reduction in the occurrence of abnormal heart rhythms .

Pharmacokinetics

Propafenone is well absorbed and is predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone’s metabolism is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects . During long-term administration, the metabolism of Propafenone can become saturable, leading to accumulation of the parent compound .

Result of Action

The molecular and cellular effects of Propafenone’s action result in the control of cardiac arrhythmias. It is used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It is also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .

Action Environment

The action, efficacy, and stability of Propafenone can be influenced by various environmental factors. For instance, it should be used with caution in patients with serious structural heart disease, as it may cause or aggravate life-threatening arrhythmias . Significant interactions occur when Propafenone is coadministered with other drugs. It increases the plasma concentrations of digoxin, warfarin, metoprolol, and propranolol, as well as enhancing their respective pharmacodynamic effects . Therefore, doses of these drugs should be decreased if they are coadministered with Propafenone .

Safety and Hazards

Propafenone can cause a serious heart problem. The risk may be higher if it is also used with certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-FIFLIBHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。